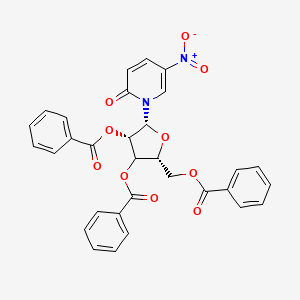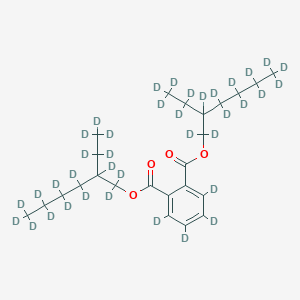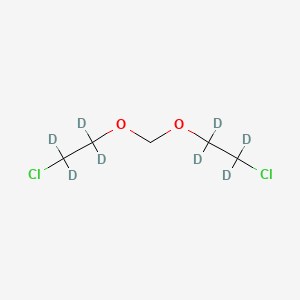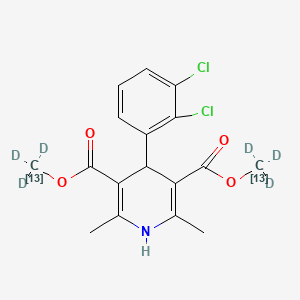
Felodipine 3,5-dimethyl ester-13C2,d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Felodipine 3,5-dimethyl ester-13C2,d6 is a compound that is isotopically labeled with carbon-13 and deuterium. It is a derivative of felodipine, a calcium channel blocker used primarily in the treatment of hypertension. The isotopic labeling makes it particularly useful in scientific research, especially in the fields of pharmacokinetics and drug metabolism .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Felodipine 3,5-dimethyl ester-13C2,d6 involves the incorporation of stable heavy isotopes of carbon and hydrogen into the felodipine molecule. This process typically involves the use of isotopically labeled precursors and specific reaction conditions to ensure the incorporation of the isotopes at the desired positions in the molecule .
Industrial Production Methods
Industrial production of isotopically labeled compounds like this compound is generally carried out in specialized facilities equipped to handle and incorporate stable isotopes. The production process involves multiple steps, including the synthesis of labeled precursors, their incorporation into the target molecule, and purification of the final product to ensure high isotopic purity .
Analyse Chemischer Reaktionen
Types of Reactions
Felodipine 3,5-dimethyl ester-13C2,d6 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the specific transformation desired but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation of this compound may yield oxidized derivatives, while substitution reactions may result in the formation of various substituted products .
Wissenschaftliche Forschungsanwendungen
Felodipine 3,5-dimethyl ester-13C2,d6 has several scientific research applications, including:
Pharmacokinetics: The isotopic labeling allows for precise tracking of the compound in biological systems, aiding in the study of its absorption, distribution, metabolism, and excretion.
Drug Metabolism: The compound is used to study the metabolic pathways and the effects of deuterium substitution on drug metabolism.
Chemical Research: It serves as a model compound for studying the effects of isotopic labeling on chemical reactions and properties.
Medical Research: The compound is used in the development and testing of new pharmaceuticals, particularly in understanding the pharmacological effects of felodipine derivatives
Wirkmechanismus
Felodipine 3,5-dimethyl ester-13C2,d6, like felodipine, acts as a calcium channel blocker. It inhibits the influx of calcium ions through voltage-gated L-type calcium channels in vascular smooth muscle cells. This inhibition leads to a decrease in arterial smooth muscle contractility and subsequent vasodilation, which helps in lowering blood pressure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Felodipine: The parent compound, used primarily for treating hypertension.
Nifedipine: Another calcium channel blocker with similar pharmacological effects.
Amlodipine: A long-acting calcium channel blocker used for hypertension and angina.
Uniqueness
Felodipine 3,5-dimethyl ester-13C2,d6 is unique due to its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies. The incorporation of carbon-13 and deuterium provides a means to trace the compound in biological systems with high precision, making it invaluable in scientific research .
Eigenschaften
Molekularformel |
C17H17Cl2NO4 |
|---|---|
Molekulargewicht |
378.2 g/mol |
IUPAC-Name |
bis(trideuterio(113C)methyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C17H17Cl2NO4/c1-8-12(16(21)23-3)14(10-6-5-7-11(18)15(10)19)13(9(2)20-8)17(22)24-4/h5-7,14,20H,1-4H3/i3+1D3,4+1D3 |
InChI-Schlüssel |
VEACAIASCBTOFS-PTIOEZPASA-N |
Isomerische SMILES |
[2H][13C]([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)O[13C]([2H])([2H])[2H])C)C |
Kanonische SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Tyr8] Bradykinin](/img/structure/B12399312.png)
![(1R,2S,4S,7Z,8R,9S)-7-ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B12399316.png)
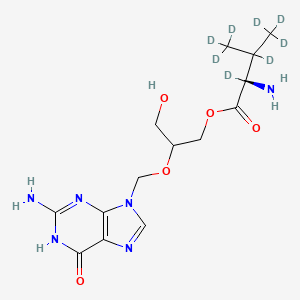
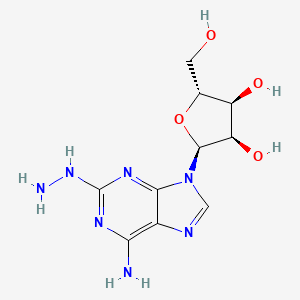

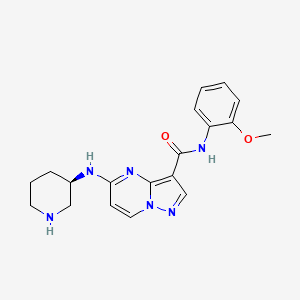
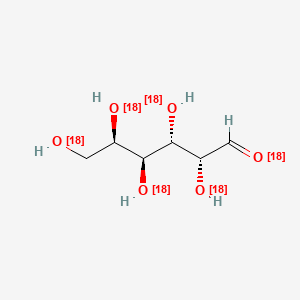
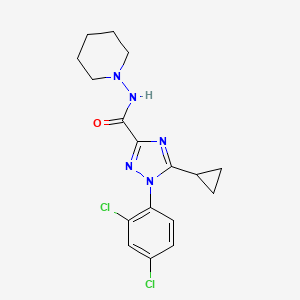
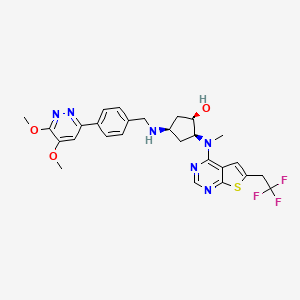
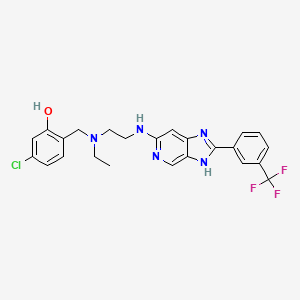
![(2S,4aS,6aR,6aS,6bR,8aR,11E,12aS,14bR)-11-[(4-fluoro-2-nitrophenyl)methylidene]-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid](/img/structure/B12399365.png)
